molecular formula C25H22N4O3S B12032007 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618439-56-8

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12032007
CAS No.: 618439-56-8
M. Wt: 458.5 g/mol
InChI Key: ASPHQYGXFLIJFX-UHFFFAOYSA-N
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Description

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a unique combination of benzyl, triazole, and dioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dioxin moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole
  • N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol

Uniqueness

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its specific combination of benzyl, triazole, and dioxin moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

618439-56-8

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C25H22N4O3S/c30-24(26-19-9-5-2-6-10-19)17-33-25-28-27-23(15-18-7-3-1-4-8-18)29(25)20-11-12-21-22(16-20)32-14-13-31-21/h1-12,16H,13-15,17H2,(H,26,30)

InChI Key

ASPHQYGXFLIJFX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NN=C3SCC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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